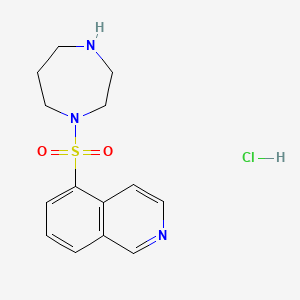
BLUE RAYON TRISULFONATED
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Blue Rayon Trisulfonated: is a synthetic compound known for its vibrant blue color. It is a derivative of copper phthalocyanine, a class of compounds widely used in dyes and pigments. The trisulfonated form enhances its solubility in water, making it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Blue Rayon Trisulfonated involves the sulfonation of copper phthalocyanine. The process typically includes:
Starting Material: Copper phthalocyanine.
Sulfonation Agent: Sulfuric acid or oleum.
Reaction Conditions: The reaction is carried out at elevated temperatures, usually between 150-200°C, to ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves:
Continuous Feeding: Copper phthalocyanine and sulfuric acid are continuously fed into the reactor.
Temperature Control: Maintaining a consistent temperature to ensure uniform sulfonation.
Purification: The product is purified through filtration and washing to remove any unreacted materials and by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Blue Rayon Trisulfonated can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions, leading to the formation of different derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the phthalocyanine ring.
Reduction Products: Reduced forms of the compound with altered electronic properties.
Substitution Products: New compounds with different functional groups replacing the sulfonate groups.
Scientific Research Applications
Chemistry:
- Used as a dye in analytical chemistry for detecting various substances.
- Acts as a catalyst in certain organic reactions.
Biology:
- Employed in staining techniques for visualizing biological samples.
- Used in biosensors for detecting specific biomolecules.
Medicine:
- Investigated for its potential use in photodynamic therapy for treating certain types of cancer.
- Utilized in diagnostic assays for detecting specific proteins or nucleic acids.
Industry:
- Widely used in the textile industry for dyeing fabrics.
- Applied in the production of inks and coatings.
Mechanism of Action
Molecular Targets and Pathways: Blue Rayon Trisulfonated exerts its effects primarily through its interaction with light and biological molecules. In photodynamic therapy, it absorbs light and generates reactive oxygen species that can kill cancer cells. In biosensors, it binds to specific biomolecules, causing a measurable change in its optical properties.
Comparison with Similar Compounds
Copper Phthalocyanine Tetrasulfonated: Similar in structure but with four sulfonate groups, offering different solubility and reactivity.
Copper Phthalocyanine Disulfonated: Contains two sulfonate groups, making it less soluble but more stable under certain conditions.
Copper Phthalocyanine Monosulfonated: With only one sulfonate group, it has unique properties suitable for specific applications.
Uniqueness: Blue Rayon Trisulfonated stands out due to its balance of solubility and stability. The three sulfonate groups provide sufficient water solubility while maintaining the structural integrity of the phthalocyanine ring, making it versatile for various applications.
Properties
CAS No. |
127545-70-4 |
|---|---|
Molecular Formula |
C5H5ClN2O3 |
Molecular Weight |
0 |
Synonyms |
rayon, blue, trisulfonated |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




